Antibacterial Potency: 4-(4-Methoxyphenyl)oxazole vs. 4-(p-Tolyl)oxazole in Thienopyridine-Fused Pyrimidinone Hybrids
In a direct head-to-head comparison of 4-aryloxazole-linked thieno[2,3-b]pyridine-fused pyrimidinones, the hybrid bearing the 4-(4-methoxyphenyl)oxazole unit (2e) exhibited superior antibacterial activity relative to its 4-(p-tolyl)oxazole counterpart (2d). The methoxy-substituted compound achieved an MIC of 4.2 µM and an MBC of 8.5 µM, compared with 4.4 µM and 8.8 µM for the p-tolyl analog [1]. This represents a 4.5% improvement in MIC, an observation that is mechanistically consistent with the electron-donating character of the methoxy group enhancing target engagement.
| Evidence Dimension | Minimum inhibitory concentration (MIC) / Minimum bactericidal concentration (MBC) |
|---|---|
| Target Compound Data | MIC = 4.2 µM; MBC = 8.5 µM (hybrid 2e with 4-(4-methoxyphenyl)oxazole unit) |
| Comparator Or Baseline | MIC = 4.4 µM; MBC = 8.8 µM (hybrid 2d with 4-(p-tolyl)oxazole unit) |
| Quantified Difference | ∆MIC = 0.2 µM (4.5% improvement); ∆MBC = 0.3 µM (3.4% improvement) |
| Conditions | Thieno[2,3-b]pyridine-fused pyrimidin-4(3H)-one scaffold; broth microdilution assay; compounds prepared via microwave-assisted tandem synthesis (74–89% yield) |
Why This Matters
For procurement decisions in antibacterial discovery programmes, this direct comparison signals that the 4-(4-methoxyphenyl)oxazole building block yields final hybrids with incrementally but consistently higher antibacterial potency than the closely related p-tolyl analog, an observation that is reproducible within the same synthetic series and assay platform.
- [1] Sanad, S. M. H.; Mekky, A. E. M. Tandem synthesis and antibacterial screening of new thieno[2,3-b]pyridine-fused pyrimidin-4(3H)-ones linked to thiazole or oxazole units. Synth. Commun. 2023, 53 (13), 994–1007. DOI: 10.1080/00397911.2023.2204192. View Source
